Cas no 106-74-1 (2-Ethoxyethyl acrylate)

2-Ethoxyethyl acrylate 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid,2-ethoxyethyl ester
- 2-ethoxyethyl prop-2-enoate
- Ethylene glycol monoethyl ether acrylate
- Ethylene glycol monoethyl ether propenoate
- 2-Ethoxyethyl acrylate
- 1-Acryloyloxy-2-aethoxy-aethan
- 2-Ethoxyethyl-2-propenoate
- acrylic acid-(2-ethoxy-ethyl ester)
- Acrylic acid,2-ethoxyethanol ester
- Acrylsaeure-(2-aethoxy-aethylester)
- Cellosolve acrylate
- Ethoxyethyl acrylate
- ai3-15741(usda)
- ETHOXY-S-ETHYLACRYLATE
- 2-ethoxy-ethanoacrylate
- acrylatede2-ethoxyethyle
- DIETHYLENEGYLCOLACRYLATE
- cellosolveacrylate
- ethoxyethylacrylate
- FT-0655762
- E85238
- J-001640
- Ethanol, 2-ethoxy-, acrylate
- MFCD00042888
- 2-ETHOXYETHYL ACRYLATE [HSDB]
- Q27256193
- NSC-72733
- FWWXYLGCHHIKNY-UHFFFAOYSA-N
- AKOS015915043
- AI3-15741
- UNII-32X1O435SV
- AS-81336
- 106-74-1
- Acrylic acid, 2-ethoxyethanol ester
- NS00023425
- HSDB 5373
- SCHEMBL26250
- WLN: 2O2OV1U1
- NSC72733
- 2-Ethoxyethyl 2-propenoate
- NSC8390
- BRN 1756600
- 2-Propenoic acid, 2-ethoxyethyl ester
- NSC-8390
- 32X1O435SV
- 2-ETHOXYETHYLACRYLATE
- 2-Ethoxyethylester kyseliny akrylove
- NSC 72733
- 2-Ethoxyethylester kyseliny akrylove [Czech]
- AI3-15741 (USDA)
- EINECS 203-429-3
- Acrylic acid, 2-ethoxyethyl ester
- DTXSID3051545
- 2-Propenoic acid-2-ethoxyethyl ester
- 2Propenoic acid2ethoxyethyl ester
- 2Propenoic acid, 2ethoxyethyl ester
- Acrylic acid, 2ethoxyethyl ester
- DTXCID4030097
- 2-Ethoxyethylester kyseliny akrylove (Czech)
- 2Ethoxyethylester kyseliny akrylove
- 2Ethoxyethyl 2propenoate
- 2Ethoxyethyl2propenoate
- AI315741 (USDA)
- Acrylic acid, 2ethoxyethanol ester
- Ethanol, 2ethoxy, acrylate
-
- MDL: MFCD00042888
- インチ: InChI=1S/C7H12O3/c1-3-7(8)10-6-5-9-4-2/h3H,1,4-6H2,2H3
- InChIKey: FWWXYLGCHHIKNY-UHFFFAOYSA-N
- ほほえんだ: C=CC(=O)OCCOCC
計算された属性
- せいみつぶんしりょう: 144.07900
- どういたいしつりょう: 144.078644
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 6
- 複雑さ: 109
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 35.5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.982
- ゆうかいてん: -47°C
- ふってん: 78 ºC
- フラッシュポイント: 66 ºC
- 屈折率: 1.427
- PSA: 35.53000
- LogP: 0.75210
- ようかいせい: 未確定
2-Ethoxyethyl acrylate セキュリティ情報
- 危険物輸送番号:UN 2810
- 危険カテゴリコード: R36/37/38;R51/53
- セキュリティの説明: S26;S28;S61
- RTECS番号:AS9800000
-
危険物標識:
- リスク用語:R36/37/38; R51/53
- ちょぞうじょうけん:倉庫の換気と低温乾燥
2-Ethoxyethyl acrylate 税関データ
- 税関コード:2916129000
- 税関データ:
中国税関コード:
2916129000概要:
29,161,29000他のアクリレート。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
2916129000アクリル酸他のエステル類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Ethoxyethyl acrylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015965-100g |
2-Ethoxyethyl acrylate |
106-74-1 | 97% | 100g |
¥424.00 | 2024-08-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029245-100g |
2-Ethoxyethyl acrylate |
106-74-1 | 95+% | 100g |
¥410 | 2024-05-26 | |
abcr | AB122996-25 g |
2-Ethoxyethyl acrylate, 95% (stab. with MeHQ); . |
106-74-1 | 95% | 25 g |
€98.00 | 2023-07-20 | |
Aaron | AR003HVG-25g |
2-Ethoxyethyl acrylate |
106-74-1 | 95% | 25g |
$15.00 | 2023-12-16 | |
Aaron | AR003HVG-100g |
2-Ethoxyethyl acrylate |
106-74-1 | 95% | 100g |
$49.00 | 2023-12-16 | |
Ambeed | A383874-25g |
2-Ethoxyethyl acrylate |
106-74-1 | 95% | 25g |
$23.0 | 2024-08-02 | |
Chemenu | CM554577-25g |
2-Ethoxyethyl acrylate |
106-74-1 | 97% | 25g |
$85 | 2023-02-03 | |
Chemenu | CM554577-100g |
2-Ethoxyethyl acrylate |
106-74-1 | 97% | 100g |
$227 | 2023-02-03 | |
Aaron | AR003HVG-500g |
2-Ethoxyethyl acrylate |
106-74-1 | 95% | 500g |
$181.00 | 2023-12-16 | |
1PlusChem | 1P003HN4-25g |
2-Ethoxyethyl acrylate |
106-74-1 | 95% | 25g |
$17.00 | 2023-12-26 |
2-Ethoxyethyl acrylate 関連文献
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1. The synthesis, stereochemistry, and crystal structure of exo-3-p-nitrobenzyl-endo-3-phenyl-3-phosphoniabicyclo[3.2.1]octane bromideMazhur-ul-Haque,William Horne,Sheldon E. Cremer,Paul W. Kremer,James T. Most J. Chem. Soc. Perkin Trans. 2 1980 1467
-
Philiswa N. Nomngongo,J. Catherine Ngila,Stephen M. Musyoka,Titus A. M. Msagati,Brenda Moodley Anal. Methods 2013 5 3000
-
3. Generation of a thioladehyde S-oxide (sulphine) by retro-Diels–Alder reactionsAndrew A. Freer,Gordon W. Kirby,Robert A. Lewis J. Chem. Soc. Chem. Commun. 1987 718
-
Junlun Qiu,Getian Hu,Yuqiao Wang,Yurui Wang,Ming Luo,Xin Hu J. Mater. Chem. C 2022 10 219
-
Sergei G. Zlotin,Konstantin S. Chunikhin,Marina O. Dekaprilevich Mendeleev Commun. 1997 7 97
2-Ethoxyethyl acrylateに関する追加情報
2-Ethoxyethyl Acrylate (CAS No. 106-74-1): An Overview of Its Properties, Applications, and Recent Research
2-Ethoxyethyl acrylate (CAS No. 106-74-1) is a versatile monomer that has gained significant attention in the chemical and pharmaceutical industries due to its unique properties and wide range of applications. This compound is a clear, colorless liquid with a characteristic odor and is known for its excellent reactivity and solubility in various organic solvents. In this comprehensive overview, we will delve into the chemical structure, physical and chemical properties, synthesis methods, applications, and recent research advancements of 2-ethoxyethyl acrylate.
Chemical Structure and Properties
2-Ethoxyethyl acrylate has the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol. The compound consists of an acrylate group (CH2=CH-COO-) attached to an ethoxyethyl group (C2H5OCH2-). This structure imparts several key properties to the molecule:
- Polarity: The presence of the ester group makes 2-ethoxyethyl acrylate polar, enhancing its solubility in polar solvents.
- Reactivity: The double bond in the acrylate group allows for polymerization reactions, making it a valuable monomer in polymer synthesis.
- Vapor Pressure: The compound has a relatively low vapor pressure, which reduces its volatility and improves handling safety.
- Density: The density of 2-ethoxyethyl acrylate is approximately 0.98 g/cm³ at room temperature.
Synthesis Methods
The synthesis of 2-ethoxyethyl acrylate can be achieved through various routes, but the most common method involves the esterification of acrylic acid with 2-ethoxyethanol. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The general reaction can be represented as follows:
C3H4O2 + C4H10O → C8H14O3
The reaction conditions, including temperature, pressure, and catalyst concentration, can be optimized to achieve high yields and purity. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as using solid acid catalysts or microwave-assisted synthesis to reduce waste and energy consumption.
Polymerization and Applications
The primary application of 2-ethoxyethyl acrylate is in the production of polymers and copolymers. Due to its reactivity, it can be polymerized using various techniques, including free radical polymerization, emulsion polymerization, and suspension polymerization. The resulting polymers exhibit excellent adhesion properties, flexibility, and resistance to chemicals and UV light.
- Copolymers: When copolymerized with other monomers such as methyl methacrylate or butyl acrylate, 2-ethoxyethyl acrylate-based copolymers find applications in coatings, adhesives, and sealants.
- Film Forming Agents: The unique combination of flexibility and adhesion makes these polymers ideal for use as film-forming agents in paints and coatings.
- Bioactive Polymers: strong>: Recent research has explored the use of 2-ethoxyethyl acrylate in the development of bioactive polymers for drug delivery systems. These polymers can be designed to release drugs in a controlled manner, enhancing their therapeutic efficacy while reducing side effects.
Safety Considerations and Environmental Impact strong>: p > < p >While 2 - ethoxyethyl acrylate is generally considered safe when handled properly , it is important to follow standard safety protocols during storage , handling , and disposal . Proper ventilation , personal protective equipment (PPE), and adherence to regulatory guidelines are essential to ensure workplace safety . Environmental impact assessments have shown that 2 - ethoxyethyl acrylate has a low potential for bioaccumulation and is biodegradable under appropriate conditions . However , efforts are ongoing to develop more sustainable production methods that minimize environmental footprint . p > < p >< strong >Recent Research Advancements strong > p > < p >The field of 2 - ethoxyethyl acrylate research continues to evolve , with new studies exploring its potential applications in advanced materials science , biotechnology , and pharmaceuticals . For example , recent studies have investigated the use of 2 - ethoxyethyl acrylate - based polymers in tissue engineering scaffolds due to their biocompatibility and tunable mechanical properties . Additionally , researchers are exploring the use of these polymers in smart drug delivery systems that respond to specific stimuli such as pH or temperature changes . p > < p >Another area of interest is the development of 2 - ethoxyethyl acrylate - based materials for energy storage applications . These materials show promise in improving the performance of lithium-ion batteries by enhancing electrolyte stability and reducing electrode degradation . p > < p >In conclusion , 2 - ethoxyethyl acrylate (CAS No . 106 - 74 - 1) remains a valuable compound with a wide range of applications across multiple industries . Its unique chemical structure , reactivity , and versatility make it an essential component in polymer synthesis , coatings , adhesives , drug delivery systems , and emerging technologies . Ongoing research continues to uncover new possibilities for this versatile monomer , ensuring its relevance in both current and future applications . p >
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